[(4-ethylphenyl)carbamoyl]methyl 4-tert-butylbenzoate
Description
[(4-Ethylphenyl)carbamoyl]methyl 4-tert-butylbenzoate is a synthetic organic compound featuring a 4-tert-butylbenzoate ester core linked via a carbamoyl group to a 4-ethylphenyl substituent. This structure combines aromatic, ester, and carbamoyl functionalities, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science. The tert-butyl group enhances steric bulk and lipophilicity, while the ethylphenyl-carbamoyl moiety may influence binding interactions in biological systems.
Properties
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 4-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-5-15-6-12-18(13-7-15)22-19(23)14-25-20(24)16-8-10-17(11-9-16)21(2,3)4/h6-13H,5,14H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUSUUYFQZVSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-ethylphenyl)carbamoyl]methyl 4-tert-butylbenzoate typically involves a multi-step process. One common method includes the reaction of 4-ethylphenyl isocyanate with methyl 4-tert-butylbenzoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include dichloromethane or toluene at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(4-ethylphenyl)carbamoyl]methyl 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Industrial Applications
-
Pharmaceuticals:
- The compound is utilized as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
- Cosmetics:
- Polymer Chemistry:
Case Study 1: Sunscreen Formulations
A study investigated the efficacy of this compound as a UV filter in sunscreen formulations. The compound demonstrated significant absorption in the UVA range, making it suitable for protecting skin from harmful UV radiation. The formulation showed improved stability and efficacy compared to traditional UV filters.
| Parameter | Value |
|---|---|
| Absorption Peak | 350 nm |
| Stability (weeks) | 12 |
| Efficacy (SPF) | 30 |
Case Study 2: Polymer Enhancements
Research on polymer composites revealed that adding this compound improved the tensile strength and thermal resistance of polystyrene-based materials. The study highlighted the compound's role as a compatibilizer in enhancing interfacial adhesion between polymer phases.
| Composite Type | Tensile Strength (MPa) | Thermal Decomposition (°C) |
|---|---|---|
| Control | 25 | 250 |
| With Additive | 35 | 280 |
Mechanism of Action
The mechanism by which [(4-ethylphenyl)carbamoyl]methyl 4-tert-butylbenzoate exerts its effects involves interactions with specific molecular targets. The carbamoyl group can form hydrogen
Biological Activity
The compound [(4-ethylphenyl)carbamoyl]methyl 4-tert-butylbenzoate is a derivative of benzoic acid and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, tables, and case studies.
Chemical Structure
The compound can be represented as follows:
Physical Properties
The physical properties of similar compounds can provide insight into the characteristics of this compound. For instance, methyl 4-tert-butylbenzoate, a related compound, has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| Boiling Point | 122 °C |
| Density | 0.995 g/mL |
| Solubility | Slightly soluble in water, miscible with organic solvents |
Research indicates that compounds similar to This compound may exhibit biological activity through multiple mechanisms, including:
- Inhibition of Cancer Cell Proliferation : Compounds that interact with G-quadruplexes in DNA can potentially inhibit cancer cell growth by disrupting telomere maintenance mechanisms .
- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory pathways, which could be beneficial in treating autoimmune diseases .
Case Study 1: Anticancer Activity
A study focused on the interaction of similar compounds with G-quadruplexes demonstrated that specific structural modifications enhanced their binding affinity and selectivity towards cancer-related quadruplexes like those found in oncogenes such as c-myc and K-ras. These modifications resulted in significant inhibition of tumor cell proliferation in vitro .
Case Study 2: Anti-inflammatory Properties
Another investigation highlighted the anti-inflammatory properties of related benzoate esters. These compounds were shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a potential therapeutic application for inflammatory diseases .
Comparative Analysis
The biological activity of This compound can be compared with other benzoate derivatives:
Comparison with Similar Compounds
Table 1: Key Structural Features of [(4-Ethylphenyl)carbamoyl]methyl 4-tert-Butylbenzoate and Analogues
Physical and Market Properties
Table 2: Comparative Physical and Commercial Data
Challenges and Innovations
- Synthesis Complexity : Multi-step synthesis (e.g., photoredox in ) increases cost and reduces scalability compared to direct esterification ().
- Market Niche : While methyl 4-tert-butylbenzoate thrives in bulk markets, carbamoyl derivatives require targeted R&D for pharmaceutical or specialty applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
